molecular formula C13H13NO4S B14222894 4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide CAS No. 803745-49-5

4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide

Katalognummer: B14222894
CAS-Nummer: 803745-49-5
Molekulargewicht: 279.31 g/mol
InChI-Schlüssel: MHUNDIQXDJIZSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyloxy group attached to a benzene ring, which is further substituted with a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the benzene ring. This can be achieved through the reaction of benzyl alcohol with a suitable benzene derivative under acidic conditions.

    Sulfonation: The next step involves the introduction of the sulfonamide group. This can be done by reacting the benzyloxybenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or a primary amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow reactions and the use of automated reactors to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound has a similar benzyloxy group but differs in the presence of an aldehyde group instead of a sulfonamide.

    4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure with an additional methoxy group and an aldehyde group.

Uniqueness

4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide is unique due to the presence of both the benzyloxy and sulfonamide groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

803745-49-5

Molekularformel

C13H13NO4S

Molekulargewicht

279.31 g/mol

IUPAC-Name

N-hydroxy-4-phenylmethoxybenzenesulfonamide

InChI

InChI=1S/C13H13NO4S/c15-14-19(16,17)13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2

InChI-Schlüssel

MHUNDIQXDJIZSX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.